2-Bromo-1-isopropyl-4-nitro-1H-imidazole
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Overview
Description
2-Bromo-1-isopropyl-4-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a bromine atom at the 2-position, an isopropyl group at the 1-position, and a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-isopropyl-4-nitro-1H-imidazole typically involves the bromination of 4-nitroimidazole followed by selective substitution reactions. One common method involves the dibromination of 4-nitroimidazole, followed by selective debromination using reductive deiodination strategies . The reaction conditions are generally mild and can be scaled up for industrial production.
Industrial Production Methods
Industrial production of this compound can be achieved through a cost-effective and scalable synthesis method. The process involves the selection of appropriate starting materials and reagents to ensure high yield and purity. The use of non-proton solvents and specific bromination agents helps in achieving the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-isopropyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution: Formation of various substituted imidazoles depending on the nucleophile used.
Reduction: Formation of 2-bromo-1-isopropyl-4-amino-1H-imidazole.
Oxidation: Formation of oxidized derivatives with different functional groups.
Scientific Research Applications
2-Bromo-1-isopropyl-4-nitro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-Bromo-1-isopropyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction in hypoxic cells, leading to the formation of reactive intermediates that can damage cellular components . The bromine and isopropyl groups may also contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1H-imidazole
- 2-Bromo-4-nitro-1H-imidazole
- 1-Isopropyl-4-nitro-1H-imidazole
Uniqueness
The presence of both a bromine atom and a nitro group makes it a versatile intermediate for various chemical transformations .
Properties
Molecular Formula |
C6H8BrN3O2 |
---|---|
Molecular Weight |
234.05 g/mol |
IUPAC Name |
2-bromo-4-nitro-1-propan-2-ylimidazole |
InChI |
InChI=1S/C6H8BrN3O2/c1-4(2)9-3-5(10(11)12)8-6(9)7/h3-4H,1-2H3 |
InChI Key |
URJUFHFSBFWVHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(N=C1Br)[N+](=O)[O-] |
Origin of Product |
United States |
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